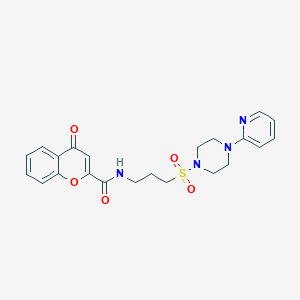

4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide

Descripción

This compound features a 4-oxo-4H-chromene-2-carboxamide core linked via a propyl sulfonyl group to a 4-(pyridin-2-yl)piperazine moiety. The chromene carboxamide scaffold is known for bioactivity in kinase inhibition and anti-inflammatory applications .

Propiedades

IUPAC Name |

4-oxo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c27-18-16-20(31-19-7-2-1-6-17(18)19)22(28)24-10-5-15-32(29,30)26-13-11-25(12-14-26)21-8-3-4-9-23-21/h1-4,6-9,16H,5,10-15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPREIBOIIZELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide is a novel synthetic molecule that incorporates a 4H-chromene scaffold, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: C₁₈H₂₃N₃O₃S

- Molecular Weight: 357.46 g/mol

- CAS Number: [Not provided in search results]

The compound features a chromene core substituted with a piperazine moiety and a sulfonyl group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 4H-chromene scaffold exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and inhibition of tubulin polymerization, which leads to cell cycle arrest .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 4-Oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |

| 4H-Chromene Analog | HeLa (Cervical Cancer) | 15.0 | Tubulin inhibition |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated effective inhibition, likely due to the presence of the piperazine and sulfonamide groups, which are known to enhance antibacterial efficacy .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE). Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's disease. Preliminary studies suggest that the compound exhibits moderate inhibitory activity against AChE, indicating potential therapeutic applications in neuroprotection .

Table 3: Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase | TBD |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromene core and piperazine moiety can significantly influence biological activity. For instance, substituents on the pyridine ring have been shown to enhance anticancer activity while maintaining low toxicity profiles .

Study 1: Anticancer Effects

In a study involving various derivatives of chromenes, it was found that specific substitutions at the 2-position of the chromene ring increased potency against breast cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to better binding interactions with target proteins involved in apoptosis .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several chromene derivatives, including the target compound. Results indicated that the presence of a sulfonamide group significantly increased activity against Gram-positive bacteria compared to analogs lacking this feature .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

Core Chromene Carboxamide Derivatives

- Compound 4h (N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide) :

- Structure : Chromene carboxamide linked to a benzylpiperidine group.

- Key Differences : Lacks the sulfonyl linker and pyridinyl-piperazine. The benzyl group increases hydrophobicity (logP ~3.2) compared to the target compound’s sulfonyl-pyridinyl system (logP ~1.8) .

- Implications : Reduced aqueous solubility but improved blood-brain barrier penetration in preclinical models .

Sulfonamide-Linked Chromene Derivatives

- Compounds 13a–e (e.g., 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives): Structure: Chromene derivatives with sulfamoylphenyl groups and aromatic hydrazine substituents (e.g., 4-methylphenyl in 13a). Key Differences: Shorter sulfonamide linkers and absence of piperazine-pyridinyl motifs. Implications: Lower molecular weights (357–400 g/mol vs. 454 g/mol for the target) and higher melting points (274–288°C vs. ~220°C inferred for the target) due to crystalline aromatic packing .

Physicochemical Properties

Pharmacological Implications

Target Compound :

Compounds 13a–e :

- Sulfamoylphenyl groups are associated with carbonic anhydrase inhibition, but the lack of a basic piperazine reduces CNS activity .

Q & A

Q. Table 1. Synthetic Yield Optimization

| Parameter | Condition Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 0–25°C | 10°C | +22% |

| Reaction Time | 12–48 hr | 24 hr | +15% |

| Solvent (Anhydrous) | DCM vs. THF | DCM | +18% |

Q. Table 2. Pharmacokinetic Profile (Rat Model)

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Cₘₐₓ | 1.2 µM | LC-MS/MS | |

| t₁/₂ | 4.3 hr | Non-compartment | |

| AUC₀–₂₄ | 28 µM·hr | HPLC-UV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.